molecular formula C15H13Cl2N5O B12161500 2,6-dichloro-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]pyridine-3-carboxamide

2,6-dichloro-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]pyridine-3-carboxamide

Cat. No.: B12161500
M. Wt: 350.2 g/mol
InChI Key: CLBFGDGIRFWNQQ-UHFFFAOYSA-N
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Description

2,6-dichloro-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with chlorine atoms and a triazolopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]pyridine-3-carboxamide typically involves multiple steps. One common approach begins with the chlorination of pyridine to obtain 2,6-dichloropyridine . This intermediate is then subjected to further reactions to introduce the triazolopyridine moiety and the propyl chain. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes followed by controlled reactions to ensure high efficiency and minimal by-products. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazolopyridine moiety can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-dichloro-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]pyridine-3-carboxamide is unique due to its specific combination of a dichloropyridine ring and a triazolopyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

Molecular Formula

C15H13Cl2N5O

Molecular Weight

350.2 g/mol

IUPAC Name

2,6-dichloro-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]pyridine-3-carboxamide

InChI

InChI=1S/C15H13Cl2N5O/c16-11-7-6-10(14(17)19-11)15(23)18-8-3-5-13-21-20-12-4-1-2-9-22(12)13/h1-2,4,6-7,9H,3,5,8H2,(H,18,23)

InChI Key

CLBFGDGIRFWNQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCCNC(=O)C3=C(N=C(C=C3)Cl)Cl

Origin of Product

United States

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